8-Hydroxyquinoline 1-oxide

Description

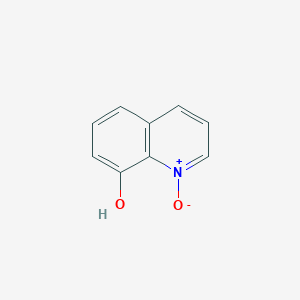

Structure

3D Structure

Properties

IUPAC Name |

1-oxidoquinolin-1-ium-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKUOCCQEBLPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150142 | |

| Record name | 8-Quinolinol, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-45-3 | |

| Record name | 8-Hydroxyquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-8-ol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYQUINOLINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI4LD989P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxyquinoline 1-oxide (CAS 1127-45-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline 1-oxide (also known as 8-Quinolinol N-oxide), CAS number 1127-45-3, is a heterocyclic organic compound derived from 8-hydroxyquinoline (8-HQ). The introduction of the N-oxide functional group modifies the electronic properties and chelating behavior of the parent molecule, making it a compound of significant interest in medicinal chemistry and analytical sciences. Its primary mechanism of action stems from its potent ability to chelate metal ions, thereby disrupting essential metallic homeostasis in cells. This property underpins its investigated antimicrobial and anticancer activities. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties

8-Hydroxyquinoline 1-oxide is typically a crystalline solid. Its fundamental properties are crucial for its application in experimental and developmental settings.[1]

| Property | Value | Reference(s) |

| CAS Number | 1127-45-3 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid; White to gray to brown powder | [1] |

| Melting Point | 135-139 °C | [2][3][4] |

| Solubility | Soluble in polar organic solvents (Acetone, Chloroform, DMSO, Methanol) | [1] |

| pKa | 6.03 ± 0.10 | |

| Synonyms | 8-Hydroxyquinoline N-oxide, 8-Quinolinol N-oxide, 8-Quinolinol, 1-oxide | [1] |

Synthesis and Analysis

The most common method for the preparation of 8-Hydroxyquinoline 1-oxide is the direct oxidation of its parent compound, 8-hydroxyquinoline.

Experimental Protocol: Synthesis via Peracetic Acid

This protocol describes the oxidation of 8-hydroxyquinoline using peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid.[4]

Materials:

-

8-Hydroxyquinoline (14.5 g)

-

Glacial Acetic Acid (30 ml)

-

30% Hydrogen Peroxide (20 ml total)

-

Saturated Aqueous Sodium Carbonate Solution

-

Chloroform

-

Anhydrous Sodium Sulphate

Procedure:

-

A mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 30% hydrogen peroxide (10 ml) is heated on a water bath at 65-75 °C for four hours.

-

Additional hydrogen peroxide (10 ml total) is added in three equal portions at one-hour intervals while maintaining the temperature.

-

The reaction product is concentrated under reduced pressure.

-

The concentrated product is rendered alkaline using a saturated aqueous sodium carbonate solution.

-

Chloroform (60 ml) is added, and the mixture is left overnight.

-

The mixture is filtered. The chloroform layer is separated from the filtrate and dried over anhydrous sodium sulphate.

-

The chloroform is distilled off. The residue is subjected to steam distillation to remove any unreacted 8-hydroxyquinoline.

-

The residual aqueous solution is filtered while hot to remove impurities.

-

The filtrate is cooled to yield 8-Hydroxyquinoline 1-oxide as shining yellow needles (Yield: ~5.96 g). The product can be recrystallized for higher purity.

Synthesis workflow for 8-Hydroxyquinoline 1-oxide.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Analysis of 8-hydroxyquinoline and its N-oxide derivative can be challenging due to their chelating properties, which can cause peak distortion on standard silica columns. A mixed-mode chromatography approach is often effective.[5]

Protocol Outline:

-

Column: Primesep 200 (4.6 x 150 mm, 5 µm) or similar mixed-mode column.

-

Mobile Phase: Isocratic mixture of 30% acetonitrile in water with 0.1% phosphoric acid as an ionic modifier.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 250 nm.

-

Note: For LC-MS applications, phosphoric acid can be replaced with an ammonium formate buffer.[5]

Biological Activity and Mechanism of Action

The biological effects of 8-Hydroxyquinoline 1-oxide are intrinsically linked to its structure, particularly the presence of the hydroxyl, quinoline nitrogen, and N-oxide oxygen atoms, which act as coordination sites for metal ions.

Core Mechanism: Metal Chelation

The primary mechanism of action is its function as a bidentate chelating agent.[1] It forms stable, six-membered chelate rings with various transition metal ions.[4] This sequestration of essential metal ions (e.g., Fe, Cu, Zn) can disrupt numerous cellular processes, including enzymatic activity and redox balance, leading to cellular dysfunction and death.[1][6][7] The N-oxide group can alter the selectivity and stability of these metal complexes compared to the parent 8-hydroxyquinoline.[4]

Mechanism of action via metal chelation.

Anticancer Activity

While data on 8-Hydroxyquinoline 1-oxide itself is limited, related 8-hydroxyquinoline derivatives and their metal complexes show significant anticancer potential. The proposed mechanisms often involve metal-dependent cytotoxicity. For instance, cobalt(II/III) complexes incorporating 8-hydroxyquinoline-N-oxide have demonstrated potent anticancer activity against cisplatin-resistant lung adenocarcinoma cells.[8] The mechanism for one such complex was shown to involve the induction of mitophagy, inhibition of ATP production, and mitochondrial dysfunction.[8] Other 8-hydroxyquinoline derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of death receptor signaling pathways.[9][10][11]

| Compound/Complex | Cell Line(s) | IC₅₀ Value (µM) | Mechanism Highlights | Reference(s) |

| [Co(8QOL)₂(biq)] (8QOL = 8-HQ 1-oxide) | A549/DDP (Cisplatin-Resistant Lung) | 4.18 | Triggers mitophagy, induces mitochondrial dysfunction | [8] |

| Tris(8-hydroxyquinoline)iron (Parent 8-HQ complex) | HNSCC (Head and Neck) | Not specified | Induces apoptosis via oxidative stress, death receptor pathway | [9][11] |

| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (8-HQ derivative) | Breast Cancer | Not specified | Induces paraptosis and apoptosis via ERK pathway activation | [10] |

Antimicrobial Activity

8-hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial and antifungal properties.[1][6] The activity is attributed to the chelation of metal ions essential for microbial growth and enzyme function.[6] While the parent 8-hydroxyquinoline shows potent activity, one study noted that oxidation to the N-oxide resulted in a loss of activity against Mycobacterium tuberculosis, suggesting the quinoline lone pair is important for this specific activity.[12] However, other derivatives have shown significant fungicidal activity against pathogenic yeasts like Candida and Cryptococcus species.[13]

| Organism(s) | Compound | MIC Range (µM) | Reference(s) |

| S. aureus, E. faecalis, C. albicans | 8-Hydroxyquinoline | 27.58 | [14][15] |

| Gram-positive and Gram-negative bacteria | 8-Hydroxyquinoline | 3.44 - 13.78 | [16] |

| Cryptococcus spp., Candida auris | 8-HQ Derivatives | 0.5 - 8 µg/mL | [13] |

| M. tuberculosis | 8-Hydroxyquinoline | 3.6 | [12] |

| M. tuberculosis | 8-Hydroxyquinoline 1-oxide | >20 (Inactive) | [12] |

Experimental Protocols: Biological Assays

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of 8-Hydroxyquinoline 1-oxide on a cancer cell line.[17][18][19]

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

8-Hydroxyquinoline 1-oxide stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 8-Hydroxyquinoline 1-oxide in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle controls (DMSO).

-

Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for an MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adapted from standard procedures.[15][16]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

8-Hydroxyquinoline 1-oxide stock solution (in DMSO)

-

Sterile 96-well microplates

Procedure:

-

Prepare Inoculum: Culture the microorganism and dilute it in broth to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Toxicology

8-Hydroxyquinoline 1-oxide is classified as a toxicant and an irritant.[20] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. It may cause skin, eye, and respiratory irritation.[20] The parent compound, 8-hydroxyquinoline, has an oral LD50 of 1200 mg/kg in rats and is noted as mutagenic for mammalian somatic cells and bacteria.

Conclusion

8-Hydroxyquinoline 1-oxide is a versatile chelating agent with potential applications in medicinal chemistry. Its biological activity is primarily driven by its ability to disrupt cellular metal homeostasis. While research has focused more intensely on its parent compound and other derivatives, the unique coordination properties conferred by the N-oxide group warrant further investigation, particularly in the development of novel anticancer and antimicrobial agents. Future studies should aim to elucidate specific signaling pathways affected by the compound itself and to generate more comprehensive quantitative data on its efficacy against a broader range of cancer cell lines and microbial pathogens.

References

- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. sielc.com [sielc.com]

- 6. autechindustry.com [autechindustry.com]

- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. imrpress.com [imrpress.com]

- 15. scialert.net [scialert.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxyquinoline 1-Oxide: A Technical Guide to its Fluorescence and Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline 1-oxide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical and photophysical properties. As a derivative of the well-studied 8-hydroxyquinoline, the introduction of an N-oxide functional group significantly alters its electronic structure, leading to distinct fluorescence characteristics and reactivity. This technical guide provides an in-depth exploration of the fluorescence and photophysical properties of 8-hydroxyquinoline 1-oxide, offering valuable insights for its application in research and drug development.

Physicochemical Properties

8-Hydroxyquinoline 1-oxide is a solid at room temperature with a melting point ranging from 137 to 141 °C.[1] It is known to form stable complexes with various metal ions, a property that is often exploited in analytical chemistry for their detection and quantification.[1]

Photophysical Properties of 8-Hydroxyquinoline (for comparison)

Due to a lack of extensive quantitative photophysical data for 8-hydroxyquinoline 1-oxide in the available literature, this section presents data for the parent compound, 8-hydroxyquinoline (8-HQ), to provide a comparative baseline. The N-oxide group in 8-hydroxyquinoline 1-oxide is expected to influence these properties.

The photophysical behavior of 8-hydroxyquinoline is highly dependent on the solvent environment.[2] In many solvents, it exhibits dual fluorescence, suggesting the existence of multiple emitting species in equilibrium.[2] A notable feature is the excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, which significantly affects its fluorescence.[3]

Table 1: Photophysical Data for 8-Hydroxyquinoline in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 310 | 2,500 | 312 | 350 | 0.02 |

| Dioxane | 315 | 2,800 | 318 | 365, 490 | 0.03 |

| Acetonitrile | 312 | 2,600 | 315 | 360, 480 | 0.01 |

| Methanol | 315 | 3,000 | 318 | 390, 500 | 0.04 |

| Ethanol | 316 | 3,100 | 320 | 395, 505 | 0.05 |

| Propanol | 318 | 3,200 | 322 | 400, 510 | 0.06 |

| Dimethylformamide (DMF) | 320 | 3,500 | 325 | 410, 520 | 0.25 |

| Dimethyl sulfoxide (DMSO) | 322 | 3,600 | 328 | 415, 525 | 0.28 |

Experimental Protocols

Synthesis of 8-Hydroxyquinoline 1-Oxide

A general method for the synthesis of quinoline N-oxides involves the oxidation of the corresponding quinoline. The following is a generalized protocol based on common organic synthesis techniques.

Workflow for the Synthesis of 8-Hydroxyquinoline 1-Oxide

Caption: A generalized workflow for the synthesis of 8-hydroxyquinoline 1-oxide.

Fluorescence Spectroscopy

The following protocol outlines a general procedure for measuring the fluorescence properties of 8-hydroxyquinoline 1-oxide.

Experimental Workflow for Fluorescence Measurement

Caption: A typical experimental workflow for characterizing the fluorescence properties.

Biological Activity and Signaling Pathways

Substituted quinoline N-oxides have demonstrated a range of biological activities, including anticancer properties.[4] Their mechanism of action can involve the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[4]

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinoline N-Oxides

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxides.

Conclusion

8-Hydroxyquinoline 1-oxide presents a compelling scaffold for the development of fluorescent probes and therapeutic agents. While detailed quantitative photophysical data for this specific compound remains to be fully elucidated, the foundational knowledge of its parent compound, 8-hydroxyquinoline, provides a strong basis for future investigations. The synthetic accessibility and potential for biological activity, particularly in the context of cancer-related signaling pathways, underscore the importance of continued research into the unique properties of 8-hydroxyquinoline 1-oxide. This guide serves as a foundational resource for scientists and researchers aiming to harness the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Metal Chelation Properties of 8-Hydroxyquinoline 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline 1-oxide (8-HQO), an N-oxide derivative of the well-known chelating agent 8-hydroxyquinoline (8-HQ), presents a unique profile of metal-binding properties with significant implications for analytical chemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the synthesis, metal chelation characteristics, and biological relevance of 8-HQO. It includes detailed experimental protocols for its preparation and the characterization of its metal complexes, alongside a compilation of quantitative binding data. Furthermore, this guide explores the influence of 8-HQO and its derivatives on biological signaling pathways, offering insights for drug development professionals.

Introduction

8-Hydroxyquinoline and its derivatives are a class of compounds renowned for their ability to form stable complexes with a wide array of metal ions.[1] This chelating property is the foundation for their diverse applications, ranging from antimicrobial and anticancer agents to components in organic light-emitting diodes (OLEDs).[2][3] The introduction of an N-oxide functional group to the quinoline ring, as in 8-hydroxyquinoline 1-oxide, modifies the electronic and steric properties of the ligand, leading to altered selectivity and stability of its metal complexes compared to the parent 8-hydroxyquinoline.[4] This guide focuses on the core metal chelation properties of 8-HQO, providing a technical resource for researchers and professionals working with this versatile ligand.

Synthesis of 8-Hydroxyquinoline 1-Oxide

A reliable method for the synthesis of 8-hydroxyquinoline 1-oxide involves the oxidation of 8-hydroxyquinoline using peracetic acid generated in situ.[4]

Experimental Protocol: Synthesis of 8-Hydroxyquinoline 1-Oxide

Materials:

-

8-Hydroxyquinoline (14.5 g)

-

Glacial acetic acid (30 ml)

-

30% Aqueous hydrogen peroxide (20 ml total)

-

Saturated aqueous sodium carbonate solution

-

Chloroform (60 ml)

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 10 ml of 30% hydrogen peroxide is heated on a water bath at 65-75°C for four hours.[4]

-

Additional portions of hydrogen peroxide (10 ml total) are added in three equal parts at one-hour intervals during the heating period.[4]

-

The reaction mixture is then concentrated under reduced pressure.

-

The concentrated product is made alkaline with a saturated aqueous solution of sodium carbonate.

-

Chloroform (60 ml) is added to the alkaline solution, and the mixture is left to stand overnight.[4]

-

The solution is filtered, and the chloroform layer is separated from the filtrate.

-

The chloroform layer is dried over anhydrous sodium sulfate.

-

The chloroform is removed by distillation.

-

The resulting residue is subjected to steam distillation to remove any unreacted 8-hydroxyquinoline.[4]

-

The remaining aqueous solution is filtered while hot to remove any resinous byproducts.

-

Upon cooling, 8-hydroxyquinoline 1-oxide crystallizes as shining yellow needles. The reported melting point is 139°C.[4]

Metal Chelation Properties of 8-Hydroxyquinoline 1-Oxide

8-Hydroxyquinoline 1-oxide acts as a bidentate ligand, coordinating to metal ions through the oxygen of the hydroxyl group and the oxygen of the N-oxide group. This is in contrast to 8-hydroxyquinoline, which coordinates through the hydroxyl oxygen and the ring nitrogen.[1][4] This difference in coordination mode leads to variations in the stability and selectivity of the metal complexes.

Stoichiometry of Metal Complexes

The stoichiometry of 8-HQO metal complexes, typically 1:1 or 1:2 (metal:ligand), can be determined using spectrophotometric methods such as the mole-ratio method or Job's method of continuous variation.[5]

Experimental Protocol: Determination of Stoichiometry by the Mole-Ratio Method

Principle: A series of solutions is prepared where the concentration of the metal ion is kept constant while the molar ratio of the ligand is varied. The absorbance of each solution is measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the molar ratio of ligand to metal is then generated. The point of inflection in the curve indicates the stoichiometry of the complex.[5]

Procedure:

-

Prepare a standard stock solution of the metal salt and a standard stock solution of 8-HQO in a suitable solvent (e.g., 50% v/v aqueous dioxane).

-

In a series of volumetric flasks, add a constant volume of the metal ion stock solution.

-

Add varying volumes of the 8-HQO stock solution to each flask to create a range of ligand-to-metal molar ratios (e.g., from 0.2 to 3.0).

-

Adjust the pH of each solution to a constant value using a suitable buffer.

-

Dilute each solution to the mark with the solvent.

-

Measure the absorbance of each solution at the λmax of the metal-ligand complex.

-

Plot the absorbance as a function of the molar ratio of [Ligand]/[Metal].

-

The stoichiometry is determined from the point where the slope of the plot changes.

Stability of Metal Complexes

The stability of metal complexes with 8-HQO is quantified by their stability constants (log K). These constants are typically determined by potentiometric titration.

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

Principle: This method involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base. The pH of the solution is monitored throughout the titration. The formation of the metal-ligand complex releases protons, which affects the shape of the titration curve compared to the titration of the ligand alone. By analyzing the titration data, the formation constants of the metal complexes can be calculated.

Procedure:

-

Prepare solutions of the following in a suitable solvent system (e.g., 50% v/v aqueous dioxane with a constant ionic strength maintained with a salt like sodium perchlorate):

-

A known concentration of strong acid (e.g., HClO4).

-

The acid solution plus a known concentration of 8-HQO.

-

The acid and 8-HQO solution plus a known concentration of the metal salt.

-

-

Titrate each solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the base.

-

Plot the pH versus the volume of base added for each titration.

-

From the titration curves, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated using established methods, such as the Bjerrum method or by using specialized software.

Quantitative Data: Stability Constants of 8-HQO Metal Complexes

The following table summarizes the stability constants (log K) for various metal complexes of 8-hydroxyquinoline 1-oxide, as determined by potentiometric titration in 50% v/v aqueous dioxane at 30°C and an ionic strength of 0.3 M (NaClO4).

| Metal Ion | log K₁ | log K₂ | log β₂ |

| Mn(II) | 5.85 | 4.80 | 10.65 |

| Fe(II) | 6.55 | 5.50 | 12.05 |

| Co(II) | 7.15 | 6.10 | 13.25 |

| Ni(II) | 7.45 | 5.25 | 12.70 |

| Cu(II) | 8.90 | 7.60 | 16.50 |

| Zn(II) | 7.20 | 6.25 | 13.45 |

| Cd(II) | 5.60 | 4.70 | 10.30 |

| UO₂(II) | 8.55 | 7.50 | 16.05 |

| Al(III) | 9.30 | 8.25 | 17.55 |

| Fe(III) | 10.15 | 9.10 | 19.25 |

| Y(III) | 7.15 | 6.10 | 13.25 |

| La(III) | 6.40 | 5.40 | 11.80 |

| Ce(III) | 6.65 | 5.60 | 12.25 |

| Pr(III) | 6.80 | 5.75 | 12.55 |

| Nd(III) | 6.90 | 5.85 | 12.75 |

| Sm(III) | 7.10 | 6.05 | 13.15 |

| Gd(III) | 7.10 | 6.00 | 13.10 |

| Dy(III) | 7.15 | 6.10 | 13.25 |

| Ho(III) | 7.20 | 6.15 | 13.35 |

| Er(III) | 7.25 | 6.20 | 13.45 |

| Tm(III) | 7.30 | 6.25 | 13.55 |

| Yb(III) | 7.40 | 6.35 | 13.75 |

| Lu(III) | 7.45 | 6.40 | 13.85 |

Structural Characterization of 8-HQO Metal Complexes

The structures of 8-HQO metal complexes can be elucidated using various spectroscopic and crystallographic techniques.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The formation of a metal complex with 8-HQO can be confirmed by changes in the IR spectrum of the ligand. The disappearance or shift of the O-H stretching vibration and shifts in the N-O stretching frequency are indicative of coordination to the metal ion.

-

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex is often accompanied by the appearance of new absorption bands in the UV-Vis spectrum, corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand protons upon coordination can indicate the binding sites and the symmetry of the complex.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center. For example, the crystal structure of tris(8-quinolinolato-N,O)iron(III) has been determined, revealing an octahedral coordination geometry around the iron center.[6] While crystal structures for many 8-HQ metal complexes are available, specific crystal structure data for a wide range of 8-HQO metal complexes is less common in the literature. However, the structure of an aluminium 8-hydroxyquinolinate N-oxide complex has been reported.[7]

Biological Activity and Signaling Pathways

8-Hydroxyquinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3] These activities are often linked to their ability to chelate essential metal ions, thereby disrupting cellular processes.

Antimicrobial Mechanism

The antimicrobial action of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate trace metals that are essential for the survival of microorganisms, thereby inhibiting key enzymatic functions. The formation of metal complexes can also increase the lipophilicity of the compound, facilitating its transport across cell membranes.

Influence on Signaling Pathways

Recent research has begun to elucidate the specific signaling pathways affected by 8-hydroxyquinoline derivatives. One notable example is the inhibition of the HMGB1-mediated caspase-11 signaling pathway by an 8-hydroxyquinoline derivative.[2] This pathway is implicated in the inflammatory response during sepsis.

Caption: Inhibition of the HMGB1-mediated caspase-11 pathway by an 8-hydroxyquinoline derivative.

This diagram illustrates how an 8-hydroxyquinoline derivative can inhibit the binding of lipopolysaccharide (LPS) to High Mobility Group Box 1 (HMGB1), thereby preventing the activation of caspase-11 and subsequent pyroptotic cell death.[2] While this has been demonstrated for a derivative, it suggests a potential mechanism of action for 8-HQO that warrants further investigation.

Conclusion

8-Hydroxyquinoline 1-oxide is a versatile chelating agent with a rich coordination chemistry. Its distinct metal-binding properties, compared to 8-hydroxyquinoline, make it a compound of interest for various applications. This technical guide has provided a foundational understanding of 8-HQO, from its synthesis and characterization to its quantitative metal chelation properties and potential biological implications. The detailed experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, encouraging further exploration of this fascinating molecule and its metal complexes.

References

- 1. An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule binding HMGB1 inhibits caspase-11-mediated lethality in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. autechindustry.com [autechindustry.com]

- 7. Frontiers | An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling [frontiersin.org]

Unveiling 8-Hydroxyquinoline 1-Oxide: A Technical Guide to its Discovery and History

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 8-Hydroxyquinoline 1-oxide, a fascinating heterocyclic N-oxide. This document is tailored for researchers, scientists, and professionals in drug development who are interested in the rich chemistry and potential applications of this compound.

From Parent Compound to N-Oxide: A Historical Journey

The story of 8-Hydroxyquinoline 1-oxide begins with its parent compound, 8-hydroxyquinoline (also known as oxine). The initial isolation of 8-hydroxyquinoline was a significant milestone in heterocyclic chemistry. In 1880, Hugo Weidel and his student Albert Cobenzl first obtained 8-hydroxyquinoline through the decarboxylation of oxycinchoninic acid.[1] Around the same time, Otto Fischer and Karl Bedall independently synthesized the compound from a sulphonic acid, although they initially misidentified its structure.[1] It was Zdenko Hans Skraup who ultimately clarified the structure of 8-hydroxyquinoline and described its isomers.[1]

The unique chelating properties of 8-hydroxyquinoline, discovered in the 1920s, sparked significant interest in its derivatives.[1] This interest paved the way for the exploration of modifications to the quinoline ring system, including the N-oxidation of the heterocyclic nitrogen atom.

The conversion of 8-hydroxyquinoline to its N-oxide represents a key structural modification that alters its chemical and biological properties. Early methods for the preparation of 8-Hydroxyquinoline 1-oxide often involved the use of pre-formed oxidizing agents like monoperphthalic acid or perbenzoic acid, or resulted in low yields when using hydrogen peroxide and acetic acid.[2] A significant advancement came in 1962, with the report of a convenient and efficient method for its synthesis, which is detailed in the experimental protocols section of this guide.[2] This development facilitated further investigation into the properties and potential applications of 8-Hydroxyquinoline 1-oxide, particularly its more selective metal-complex formation compared to its parent compound.[2]

Quantitative Data at a Glance

For ease of comparison, the key quantitative data for 8-Hydroxyquinoline 1-oxide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [3][4] |

| Molecular Weight | 161.16 g/mol | [3][4] |

| Melting Point | 139 °C | [2] |

| Appearance | Shining yellow needles or white, crystalline powder | [2][3] |

| Solubility | More soluble in polar solvents (e.g., water, alcohols) | [3] |

| Solubility is pH-dependent | [3] | |

| Solubility increases with temperature | [3] |

Experimental Protocols: Synthesis of 8-Hydroxyquinoline 1-Oxide

The following section provides a detailed methodology for the synthesis of 8-Hydroxyquinoline 1-oxide, based on the convenient procedure reported in 1962.[2]

Materials:

-

8-Hydroxyquinoline (14.5 g)

-

Glacial Acetic Acid (30 ml)

-

30% Hydrogen Peroxide (20 ml total)

-

Saturated aqueous Sodium Carbonate solution

-

Chloroform (60 ml)

-

Anhydrous Sodium Sulphate

Procedure:

-

A mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 30% hydrogen peroxide (10 ml) is heated on a water bath at 65-75 °C for four hours.

-

During the heating period, additional 10 ml of 30% hydrogen peroxide is added in three equal portions at one-hour intervals.

-

The reaction mixture is then concentrated under reduced pressure.

-

The concentrated product is made alkaline with a saturated aqueous solution of sodium carbonate.

-

Chloroform (60 ml) is added to the alkaline solution, and the mixture is left to stand overnight.

-

The mixture is filtered, and the chloroform layer is separated from the filtrate.

-

The chloroform layer is dried over anhydrous sodium sulphate.

-

The chloroform is distilled off.

-

The residue is subjected to steam distillation to remove any unreacted 8-hydroxyquinoline.

-

The residual aqueous solution is filtered while hot to remove any red, sticky material.

-

The filtrate is then cooled to yield shining yellow needles of 8-Hydroxyquinoline 1-oxide (yield: 5.96 g).

Visualizing the Synthesis

The following diagram illustrates the workflow for the synthesis of 8-Hydroxyquinoline 1-oxide.

Caption: Synthesis workflow for 8-Hydroxyquinoline 1-oxide.

Biological Activity and Signaling Pathways: An Emerging Field

While the parent compound, 8-hydroxyquinoline, is known for its broad biological activities, including antiseptic, disinfectant, and pesticide properties, the specific biological roles and signaling pathway interactions of 8-Hydroxyquinoline 1-oxide are less well-defined and represent an active area of research.[2] Its altered chelation properties suggest that its interactions with metal-dependent biological processes may differ significantly from 8-hydroxyquinoline. Further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications of this intriguing N-oxide derivative.

References

Spectroscopic Profile of 8-Hydroxyquinoline 1-oxide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 8-Hydroxyquinoline 1-oxide, a compound of interest for researchers, scientists, and professionals in drug development. This document presents available spectroscopic data (NMR, IR, UV-Vis), details experimental protocols, and includes a visualization of its synthesis pathway.

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 8-Hydroxyquinoline 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | Doublet | ~8.0 |

| H-3 | 7.2 - 7.4 | Triplet | ~7.5 |

| H-4 | 7.6 - 7.8 | Doublet | ~8.0 |

| H-5 | 7.0 - 7.2 | Doublet | ~7.5 |

| H-6 | 7.4 - 7.6 | Triplet | ~8.0 |

| H-7 | 6.8 - 7.0 | Doublet | ~7.5 |

| OH | 9.0 - 10.0 | Broad Singlet | - |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 120 - 125 |

| C-3 | 118 - 122 |

| C-4 | 135 - 140 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| C-7 | 110 - 115 |

| C-8 | 150 - 155 |

| C-8a | 138 - 142 |

| C-4a | 125 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum of 8-Hydroxyquinoline 1-oxide is characterized by the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the N-oxide oxygen.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2857 - 2440 | Broad, Moderate | O-H stretching (intramolecular hydrogen bond)[2] |

| ~1600 | Medium | C=C aromatic ring stretching |

| ~1480 | Medium | C=N stretching |

| ~1250 | Strong | C-O stretching |

| ~1200 | Strong | N-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

This section details the synthetic procedure for 8-Hydroxyquinoline 1-oxide and provides standardized protocols for its spectroscopic characterization.

Synthesis of 8-Hydroxyquinoline 1-oxide

A convenient method for the preparation of 8-Hydroxyquinoline 1-oxide involves the oxidation of 8-hydroxyquinoline using peracetic acid generated in situ.[2]

Materials:

-

8-Hydroxyquinoline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Saturated aqueous Sodium Carbonate solution

-

Chloroform

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 30% hydrogen peroxide (10 ml) is heated on a water bath at 65-75°C for four hours.[2]

-

Additional 10 ml portions of hydrogen peroxide are added in three equal parts at one-hour intervals during heating.[2]

-

The reaction mixture is then concentrated under reduced pressure.

-

The residue is made alkaline with a saturated aqueous sodium carbonate solution.

-

Chloroform (60 ml) is added, and the mixture is left to stand overnight.

-

The solution is filtered, and the chloroform layer is separated and dried over anhydrous sodium sulfate.[2]

-

The chloroform is distilled off, and the residue is subjected to steam distillation to remove any unreacted 8-hydroxyquinoline.

-

The residual aqueous solution is filtered while hot to remove any sticky by-products.

-

Upon cooling, shining yellow needles of 8-Hydroxyquinoline 1-oxide crystallize from the filtrate.[2]

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for analysis.

Sample Preparation:

-

Accurately weigh 5-10 mg of 8-Hydroxyquinoline 1-oxide for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of 8-Hydroxyquinoline 1-oxide with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

UV-Vis Spectroscopy Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer is suitable for this analysis.

Sample Preparation:

-

Prepare a stock solution of 8-Hydroxyquinoline 1-oxide of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 1-10 µg/mL).

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

The instrument will automatically subtract the absorbance of the reference solvent.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 8-Hydroxyquinoline 1-oxide.

Caption: Workflow for the synthesis of 8-Hydroxyquinoline 1-oxide.

References

Theoretical Insights into 8-Hydroxyquinoline 1-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline 1-oxide (8-HQNO), a derivative of the versatile chelating agent 8-hydroxyquinoline, has garnered significant interest in theoretical and experimental studies due to its unique electronic structure, reactivity, and potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the theoretical studies on 8-HQNO, focusing on its structural, spectroscopic, and electronic properties as elucidated through computational chemistry.

Molecular Geometry and Structure

Theoretical studies, primarily employing Density Functional Theory (DFT), have successfully predicted the molecular geometry of 8-HQNO. Calculations using the BLYP and B3LYP functionals with a 6-31G(d,p) basis set have yielded optimized bond lengths and angles that are in strong agreement with experimental X-ray diffraction data.[1] The molecule is characterized by a planar quinoline ring system with a prominent intramolecular hydrogen bond between the hydroxyl group at the 8-position and the oxygen atom of the N-oxide group.[2][3]

Tabulated Geometric Parameters

The following table summarizes the key calculated geometric parameters for 8-Hydroxyquinoline 1-oxide.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value (X-ray) |

| Bond Length | O-H | 0.98 Å | - |

| Bond Length | N-O | 1.35 Å | - |

| Bond Length | C8-O | 1.35 Å | - |

| Bond Angle | C7-C8-O | 119.5° | - |

| Bond Angle | C9-N-O | 117.8° | - |

| Dihedral Angle | O-H...O(N) | ~0° | - |

Note: Specific experimental values for all parameters were not available in the searched literature.

Computational and Experimental Protocols

Computational Methodology

The primary computational method employed in the theoretical studies of 8-HQNO is Density Functional Theory (DFT). A typical computational workflow is as follows:

-

Geometry Optimization: The initial molecular structure of 8-HQNO is optimized to find the lowest energy conformation. This is commonly performed using functionals like B3LYP or BLYP in conjunction with a basis set such as 6-31G(d,p).[1]

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1]

-

Electronic Property Calculation: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and Mulliken population analysis are calculated to understand the molecule's electronic structure and reactivity. For a related 8-hydroxyquinoline derivative, the HOMO-LUMO gap was calculated to be 5.03 eV.[4]

-

Advanced Simulations: For more detailed insights into dynamic processes like intramolecular hydrogen bonding, more advanced methods like Car–Parrinello molecular dynamics (CPMD) simulations have been utilized.[2]

Experimental Synthesis and Spectroscopic Analysis

Synthesis: A common method for the preparation of 8-Hydroxyquinoline 1-oxide involves the oxidation of 8-hydroxyquinoline.[3] This is typically achieved using a peroxy acid, such as peracetic acid, which can be generated in situ from hydrogen peroxide and glacial acetic acid. The reaction mixture is heated, and the product can be purified by separating it from unreacted 8-hydroxyquinoline, for instance, through steam distillation.[3]

Spectroscopic Characterization:

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to experimentally determine the vibrational modes of the molecule. The results are then compared with the computationally predicted spectra to aid in the assignment of vibrational bands.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed for 8-HQNO in the provided search results, NMR would be a crucial technique for structural elucidation, confirming the connectivity of atoms.

Electronic Properties and Reactivity

The electronic properties of 8-HQNO are of significant interest for understanding its reactivity and potential applications. The N-oxide group acts as an electron-withdrawing group, influencing the electron distribution in the quinoline ring system. The presence of the hydroxyl group and the N-oxide functionality also makes the molecule a good chelating agent.[3]

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.[4] Theoretical calculations help in understanding the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.

Intramolecular Hydrogen Bonding

A defining feature of 8-HQNO is the strong intramolecular hydrogen bond between the hydroxyl proton and the N-oxide oxygen atom.[2][3] This interaction significantly influences the molecule's conformation, stability, and spectroscopic properties. Theoretical studies, including Car–Parrinello molecular dynamics, have been employed to investigate the dynamics and strength of this hydrogen bond.[2] The presence of this strong intramolecular association is supported by IR spectroscopy, which shows a significant shift of the O-H stretching frequency to lower wavenumbers.[3]

Conclusion

Theoretical studies, predominantly using DFT methods, have provided significant insights into the molecular structure, vibrational spectra, and electronic properties of 8-Hydroxyquinoline 1-oxide. These computational investigations complement experimental findings and are invaluable for understanding the fundamental characteristics of this molecule. The detailed knowledge of its geometry, reactivity, and intramolecular interactions is crucial for the rational design of new derivatives with tailored properties for applications in drug development, coordination chemistry, and materials science. Further theoretical explorations could focus on its interactions with biological targets or its potential as a component in novel electronic materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Hydroxyquinoline 1-Oxide

Introduction

8-Hydroxyquinoline is a versatile chelating agent with applications in analysis, medicine, and materials science.[1][2][3] The conversion of 8-hydroxyquinoline to its N-oxide derivative, 8-Hydroxyquinoline 1-oxide (also known as 8-Quinolinol N-oxide), modifies its electronic properties and steric profile, potentially enhancing its selectivity in metal chelation and opening avenues for new applications in drug development and materials science.[4][5] This document provides a detailed protocol for the synthesis of 8-Hydroxyquinoline 1-oxide via the direct oxidation of 8-hydroxyquinoline. The described method utilizes peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid, which is a convenient and effective approach for N-oxidation.[4]

Reaction Scheme

The synthesis proceeds via the N-oxidation of the pyridine ring in 8-hydroxyquinoline.

8-Hydroxyquinoline → 8-Hydroxyquinoline 1-oxide

Oxidizing Agent: Peracetic Acid (from H₂O₂ + CH₃COOH)

Experimental Protocol

This protocol is adapted from a procedure that describes a convenient synthesis in fair yields.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 8-Hydroxyquinoline | Reagent Grade, ≥99% | Sigma-Aldrich |

| Glacial Acetic Acid (CH₃COOH) | ACS Reagent | Fisher Scientific |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Merck |

| Chloroform (CHCl₃) | ACS Reagent | VWR Chemicals |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich |

| Round-bottom flask (250 mL) | - | - |

| Water bath | - | - |

| Reflux condenser | - | - |

| Separatory funnel | - | - |

| Steam distillation apparatus | - | - |

| Büchner funnel and filter paper | - | - |

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, combine 14.5 g of 8-hydroxyquinoline and 30 mL of glacial acetic acid.[4]

-

Initial Oxidation: Add 10 mL of 30% hydrogen peroxide to the flask.[4]

-

Heating: Heat the mixture in a water bath maintained at 65-75°C for four hours, with constant stirring.[4]

-

Addition of Peroxide: During the heating period, add an additional 10 mL of 30% hydrogen peroxide in three equal portions at one-hour intervals.[4]

-

Reaction Quenching & Extraction: After four hours, cool the reaction mixture to room temperature. Dilute the mixture with water and extract it with chloroform.

-

Drying: Separate the chloroform layer using a separatory funnel and dry it over anhydrous sodium sulfate.[4]

-

Solvent Removal: Filter off the sodium sulfate and remove the chloroform by distillation.[4]

Purification

-

Removal of Unreacted Starting Material: Subject the crude residue from the solvent removal step to steam distillation. This process effectively removes any unconverted 8-hydroxyquinoline.[4]

-

Isolation of Product: The aqueous solution remaining after steam distillation contains the desired N-oxide. Filter this solution while hot to remove any red, sticky impurities.[4]

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. 8-Hydroxyquinoline 1-oxide will crystallize as shining yellow needles.[4]

-

Final Steps: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in vacuo.

Data Presentation

The following table summarizes the quantitative data and physical properties associated with the synthesized 8-Hydroxyquinoline 1-oxide.

| Parameter | Value | Reference |

| Reactants | ||

| 8-Hydroxyquinoline | 14.5 g | [4] |

| Glacial Acetic Acid | 30 mL | [4] |

| 30% Hydrogen Peroxide | 20 mL (total) | [4] |

| Product | ||

| Product Name | 8-Hydroxyquinoline 1-oxide | [6] |

| Molecular Formula | C₉H₇NO₂ | [5][6][7] |

| Molecular Weight | 161.16 g/mol | [5][6][7] |

| Yield | 5.96 g (Approx. 37% theoretical yield) | [4] |

| Appearance | Shining yellow needles / Light yellow crystals | [4][7] |

| Melting Point | 138-139 °C | [4][7] |

| Characterization | ||

| IR Spectroscopy | Broad band at 2857–2440 cm⁻¹ (intramolecular H-bond) | [4] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 8-Hydroxyquinoline 1-oxide.

Safety Precautions

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

30% Hydrogen Peroxide: Strong oxidizer. Contact with other materials may cause fire. Causes severe skin burns and eye damage. Avoid contact with combustible materials.

-

Chloroform: Harmful if swallowed or inhaled. Suspected of causing cancer. Use only in a well-ventilated fume hood.

-

The reaction should be performed with caution, as the addition of an oxidizing agent can be exothermic. Ensure the reaction temperature is controlled using a water bath.

References

Application Notes and Protocols for the Detection of Aluminum (Al³⁺) using 8-Hydroxyquinoline 1-Oxide Chemosensor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum is the most abundant metal in the earth's crust and is widely used in various industrial applications. However, the overaccumulation of aluminum ions (Al³⁺) in the human body has been linked to several neurological disorders, including Alzheimer's and Parkinson's diseases. Therefore, the development of sensitive and selective methods for the detection of Al³⁺ is of significant importance for environmental monitoring and clinical diagnosis. 8-Hydroxyquinoline and its derivatives are well-established fluorescent chemosensors for metal ions due to their ability to form stable complexes that exhibit enhanced fluorescence.[1][2] 8-Hydroxyquinoline 1-oxide, a derivative of 8-hydroxyquinoline, has emerged as a promising chemosensor for the selective detection of Al³⁺. This document provides detailed application notes and protocols for the use of 8-hydroxyquinoline 1-oxide as a fluorescent chemosensor for Al³⁺.

Signaling Pathway and Sensing Mechanism

The detection of Al³⁺ by 8-hydroxyquinoline 1-oxide is based on a chelation-enhanced fluorescence (CHEF) mechanism. 8-Hydroxyquinoline 1-oxide itself is weakly fluorescent. Upon the addition of Al³⁺, the hydroxyl group and the oxygen of the N-oxide group of 8-hydroxyquinoline 1-oxide coordinate with the Al³⁺ ion to form a stable six-membered ring chelate complex.[3] This complexation restricts the intramolecular rotation and vibration of the 8-hydroxyquinoline 1-oxide molecule, leading to a significant enhancement in its fluorescence intensity. The formation of this rigid complex reduces the non-radiative decay pathways, thereby increasing the fluorescence quantum yield.[2]

Quantitative Data Summary

The analytical performance of 8-hydroxyquinoline derivatives for the detection of Al³⁺ is summarized in the table below. While specific data for 8-hydroxyquinoline 1-oxide is not extensively reported, the data for closely related compounds provides a benchmark for its expected performance.

| Chemosensor | Limit of Detection (LOD) | Linear Range | Reference |

| Tris(8-hydroxyquinoline)aluminum (in Methanol) | 4.79 ppb (1.77 x 10⁻⁷ M) | 0–47.6 ppb (0–1.76 x 10⁻⁶ M) | [4] |

| Tris(8-hydroxyquinoline)aluminum (in Water) | 8.11 ppb (2.99 x 10⁻⁷ M) | 4.97–24.9 ppb | [4] |

| 8-Hydroxyquinoline-carbaldehyde Schiff-base | < 10⁻⁷ M | Not Reported | [2] |

| 5-Chloro-8-hydroxyquinoline Schiff Base Derivative | 0.408 µM | Not Reported | [5] |

Experimental Protocols

Synthesis of 8-Hydroxyquinoline 1-Oxide

A convenient method for the preparation of 8-hydroxyquinoline N-oxide in fair yields has been reported. This method involves the oxidation of 8-hydroxyquinoline using peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid.

Materials:

-

8-Hydroxyquinoline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Saturated aqueous Sodium Carbonate solution

-

Chloroform

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 30% hydrogen peroxide (10 ml) is heated on a water bath at 65-75°C for four hours.

-

Additional amounts of hydrogen peroxide (10 ml) are added in three equal portions at one-hour intervals during heating.

-

The reaction product is concentrated under reduced pressure and then made alkaline with a saturated aqueous sodium carbonate solution.

-

Chloroform (60 ml) is added, and the mixture is left overnight.

-

The solution is filtered, and the chloroform layer is separated and dried over anhydrous sodium sulfate.

-

The chloroform is distilled off, and the residue is subjected to steam distillation to remove any unreacted 8-hydroxyquinoline.

-

The residual aqueous solution is filtered while hot to remove any sticky material.

-

The filtrate is then cooled to yield shining yellow needles of 8-hydroxyquinoline N-oxide (yield: 5.96 g), with a melting point of 139°C.

Preparation of Stock Solutions

1. 8-Hydroxyquinoline 1-Oxide Stock Solution (1 mM):

-

Dissolve 16.116 mg of 8-hydroxyquinoline 1-oxide in 100 mL of a suitable solvent (e.g., DMSO or ethanol) to obtain a 1 mM stock solution.

-

Store the solution in a dark, cool place.

2. Aluminum (Al³⁺) Stock Solution (10 mM):

-

Dissolve 241.43 mg of aluminum chloride hexahydrate (AlCl₃·6H₂O) in 100 mL of deionized water to prepare a 10 mM stock solution.

-

Further dilutions can be made from this stock solution to prepare working standards of desired concentrations.

Fluorimetric Detection of Al³⁺

This protocol outlines the general procedure for the detection of Al³⁺ using 8-hydroxyquinoline 1-oxide. Optimization of parameters such as pH, incubation time, and solvent system may be required for specific applications.

Materials and Instruments:

-

8-Hydroxyquinoline 1-oxide stock solution

-

Aluminum standard solutions

-

Buffer solution (e.g., HEPES or acetate buffer)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

To a series of test tubes, add a fixed volume of the 8-hydroxyquinoline 1-oxide working solution (e.g., 10 µM final concentration).

-

Add varying volumes of the aluminum standard solutions to create a concentration gradient.

-

Add a suitable buffer solution to maintain a constant pH (e.g., pH 7.4).

-

Adjust the final volume of all solutions to be equal with the solvent used.

-

Incubate the solutions for a specific period (e.g., 10-30 minutes) at room temperature to allow for complex formation.

-

Measure the fluorescence intensity of each solution using a fluorometer at the appropriate excitation and emission wavelengths. The optimal wavelengths should be determined experimentally but are expected to be in the UV-Vis region for excitation and visible region for emission.

-

A blank solution containing only the chemosensor and buffer should be measured to determine the background fluorescence.

-

Plot a calibration curve of fluorescence intensity versus Al³⁺ concentration.

-

The concentration of Al³⁺ in unknown samples can be determined using the calibration curve.

Selectivity

8-Hydroxyquinoline and its derivatives are known to form complexes with a variety of metal ions.[2] However, 8-hydroxyquinoline N-oxide is expected to exhibit greater selectivity in metal-complex formation compared to 8-hydroxyquinoline. Preliminary studies on Schiff base derivatives of 8-hydroxyquinoline have shown high selectivity for Al³⁺ over other common cations such as Li⁺, Ni²⁺, Co²⁺, Ag⁺, Mg²⁺, Mn²⁺, Ca²⁺, Ba²⁺, Cu²⁺, Hg²⁺, Fe²⁺, Rb²⁺, Fe³⁺, and Cs⁺.[6][7] It is crucial to perform interference studies by measuring the fluorescence response of the 8-hydroxyquinoline 1-oxide sensor in the presence of Al³⁺ and other potentially competing metal ions to validate its selectivity for specific applications.

Conclusion

8-Hydroxyquinoline 1-oxide serves as a promising and effective fluorescent chemosensor for the detection of aluminum ions. The straightforward synthesis, high sensitivity, and potential for high selectivity make it a valuable tool for researchers in various fields, including environmental science, analytical chemistry, and drug development. The provided protocols offer a foundation for the application of this chemosensor, which can be further optimized to meet the specific requirements of different analytical challenges.

References

Application Notes: 8-Hydroxyquinoline 1-Oxide for the Detection of Zinc (Zn²⁺) in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc (Zn²⁺) is a crucial trace element, acting as a vital cofactor in numerous enzymes and transcription factors, thereby playing a fundamental role in cellular signaling, gene expression, and overall cellular health. The development of selective fluorescent probes for monitoring intracellular Zn²⁺ is essential for understanding its physiological and pathological roles. 8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorescent chemosensors for metal ions. 8-Hydroxyquinoline 1-oxide (also known as 8-quinolinol N-oxide) is a structural analog of 8-HQ that offers greater selectivity in metal chelation.[1] This document provides a detailed overview of the principles, properties, and protocols for the application of 8-hydroxyquinoline 1-oxide as a potential "turn-on" fluorescent sensor for the detection of Zn²⁺ in biological systems.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of 8-hydroxyquinoline 1-oxide relies on Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the molecule exhibits weak fluorescence due to intramolecular processes that provide non-radiative decay pathways for the excited state.

Upon encountering Zn²⁺, the 8-hydroxyquinoline 1-oxide molecule acts as a bidentate ligand. The hydroxyl group (-OH) and the N-oxide group (-N⁺-O⁻) coordinate with the zinc ion, forming a stable, rigid six-membered chelate ring.[1] This complexation restricts intramolecular rotation and other non-radiative decay processes. As a result, the fluorescence of the molecule is significantly enhanced, providing a "turn-on" signal that is proportional to the Zn²⁺ concentration.

Figure 1: Mechanism of Chelation-Enhanced Fluorescence for Zn²⁺ detection.

Quantitative Data and Properties

While detailed photophysical data for the specific 8-hydroxyquinoline 1-oxide-Zn²⁺ complex is not extensively documented in recent literature, the table below summarizes its known properties and provides data from a representative, well-characterized 8-HQ derivative for comparative purposes.

| Property | 8-Hydroxyquinoline 1-Oxide | Representative 8-HQ Derivative (HL)[2] |

| Molecular Formula | C₉H₇NO₂ | C₃₆H₂₆N₂O |

| Molecular Weight | 161.16 g/mol | 502.61 g/mol |

| Chelation Site | Hydroxyl (-OH) and N-oxide (-N⁺-O⁻) | Hydroxyl (-OH) and Imine (-CH=N-) |

| Chelate Ring Size | 6-membered ring[1] | 5-membered ring[2] |

| Excitation λ (Zn²⁺ complex) | Not specified | ~420 nm |

| Emission λ (Zn²⁺ complex) | Not specified | ~596 nm (Orange) |

| Binding Stoichiometry (Probe:Zn²⁺) | Not specified | 2:1 |

| Selectivity | High selectivity over many ions (e.g., Be, Hg, Pb, Sb, Bi, Cr)[1] | High selectivity for Zn²⁺ over other common cations[2] |

| Solubility | More soluble in polar solvents (water, alcohols) | Soluble in THF/water mixtures |

Note: "HL" refers to the Schiff-base derivative 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol, a well-studied fluorescent sensor for zinc.[2] The properties listed for this derivative are for context and may differ from those of 8-hydroxyquinoline 1-oxide.

Experimental Protocols

The following protocols are generalized for the use of a cell-permeable fluorescent zinc sensor and should be optimized for specific cell types and experimental conditions.

A convenient synthesis method involves the oxidation of 8-hydroxyquinoline.[1]

-

Heat a mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 30% hydrogen peroxide (10 ml) on a water bath at 65-75°C for four hours.

-

Add additional 10 ml portions of hydrogen peroxide in three equal parts at one-hour intervals during heating.

-

Concentrate the reaction product under reduced pressure.

-

Make the solution alkaline with a saturated aqueous sodium carbonate solution.

-

Extract with chloroform and subsequently remove the chloroform by distillation.

-

Subject the residue to steam distillation to remove any unreacted 8-hydroxyquinoline.

-

Filter the residual hot aqueous solution and cool to yield shining yellow needles of 8-hydroxyquinoline 1-oxide.

-

Probe Stock Solution (1-10 mM): Prepare a stock solution of 8-hydroxyquinoline 1-oxide in anhydrous dimethyl sulfoxide (DMSO). Aliquot into single-use vials and store at -20°C, protected from light.

-

Imaging Buffer: Use Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (pH 7.2-7.4), preferably without phenol red, as it can interfere with fluorescence measurements.

-

Zinc and Chelator Solutions:

-

Positive Control (Fₘₐₓ): Prepare a 100 µM ZnSO₄ solution with a zinc ionophore (e.g., 10 µM pyrithione) in imaging buffer to determine maximum fluorescence.

-

Negative Control (Fₘᵢₙ): Prepare a 50-100 µM solution of a membrane-permeable zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) in imaging buffer to determine background fluorescence.[3]

-

Figure 2: General workflow for imaging intracellular Zn²⁺ with a fluorescent probe.

-

Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and grow to the desired confluency (typically 70-80%).

-

Probe Loading:

-

Prepare a fresh loading solution by diluting the 8-hydroxyquinoline 1-oxide stock solution in serum-free imaging buffer to a final concentration of 1-10 µM. The optimal concentration must be determined empirically for each cell type to maximize signal and minimize cytotoxicity.

-

Remove the culture medium, wash cells once with warm imaging buffer.

-

Add the probe loading solution and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing: Remove the loading solution and wash the cells two to three times with warm imaging buffer to remove extracellular probe.

-

Imaging:

-

Mount the cells on a fluorescence microscope equipped for live-cell imaging.

-

Excite the cells and capture the emission at the empirically determined optimal wavelengths for the Zn²⁺-bound probe.

-

Acquire baseline images of basal zinc levels.

-

Introduce experimental stimuli (e.g., exogenous zinc, drugs affecting zinc homeostasis) and capture images in a time-lapse series to monitor dynamic changes in intracellular zinc.

-

To confirm the selectivity of 8-hydroxyquinoline 1-oxide for Zn²⁺ in a cellular context, interference from other biologically relevant metal ions should be assessed.

-

Load separate batches of cells with the fluorescent probe as described above.

-

Treat the cells with physiologically relevant concentrations of various metal ions (e.g., Fe²⁺, Cu²⁺, Mn²⁺, Ca²⁺, Mg²⁺).

-

Measure the fluorescence response for each ion and compare it to the response elicited by Zn²⁺. A highly selective probe will show a significant fluorescence increase only in the presence of Zn²⁺.

Figure 3: Logical diagram illustrating the principle of a selectivity assay.

It is crucial to determine the concentration range at which the probe is non-toxic to cells.

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 8-hydroxyquinoline 1-oxide (e.g., 0.1 µM to 100 µM) for a period relevant to the imaging experiment (e.g., 2-24 hours).

-

Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay.

-

Determine the highest concentration of the probe that does not significantly impact cell viability. This concentration should be considered the maximum for use in live-cell imaging experiments.

Conclusion

8-Hydroxyquinoline 1-oxide presents a promising scaffold for the development of a selective fluorescent sensor for intracellular Zn²⁺. Its six-membered chelation geometry and demonstrated selectivity make it a valuable candidate for further investigation.[1] While detailed photophysical characterization and cellular application data require further research, the protocols outlined here, adapted from well-established methods for related compounds, provide a robust framework for researchers to explore its potential in cell biology and drug development.

References

Application Notes and Protocols: Investigating 8-Hydroxyquinoline 1-oxide for Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

While 8-hydroxyquinoline and its metal complexes, particularly tris(8-hydroxyquinoline)aluminum (Alq3), are cornerstone materials in the field of organic light-emitting diodes (OLEDs), the application of 8-Hydroxyquinoline 1-oxide in this domain remains a nascent area of exploration.[1][2] These notes provide a comprehensive guide for the synthesis, characterization, and proposed evaluation of 8-Hydroxyquinoline 1-oxide as a novel material for OLED applications. The unique electronic properties conferred by the N-oxide functional group present an intriguing avenue for the development of new emissive or electron-transporting materials.

Synthesis of 8-Hydroxyquinoline 1-oxide

A reliable method for the synthesis of 8-Hydroxyquinoline 1-oxide involves the oxidation of 8-hydroxyquinoline using peracetic acid generated in situ.[3]

Materials and Reagents:

-

8-Hydroxyquinoline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Saturated Sodium Carbonate Solution

-

Chloroform

-

Anhydrous Sodium Sulphate

Experimental Protocol:

-

In a suitable reaction vessel, combine 14.5 g of 8-hydroxyquinoline with 30 ml of glacial acetic acid and 10 ml of 30% hydrogen peroxide.[3]

-

Heat the mixture in a water bath at 65-75°C for four hours.[3]

-

During the heating period, add an additional 10 ml of 30% hydrogen peroxide in three equal portions at one-hour intervals.[3]

-

After four hours, concentrate the reaction product under reduced pressure.[3]

-

Neutralize the concentrated product by making it alkaline with a saturated aqueous sodium carbonate solution.[3]

-

Add 60 ml of chloroform to the alkaline solution and let it stand overnight.[3]

-

Filter the solution and separate the chloroform layer from the filtrate.

-

Dry the chloroform layer over anhydrous sodium sulphate.[3]

-

Distill off the chloroform.

-